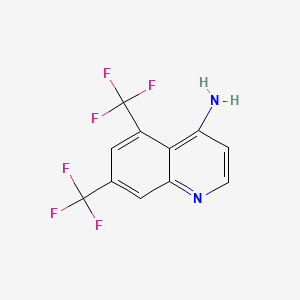

4-Amino-5,7-bis(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6F6N2 |

|---|---|

Molecular Weight |

280.17 g/mol |

IUPAC Name |

5,7-bis(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7(18)1-2-19-8(9)4-5/h1-4H,(H2,18,19) |

InChI Key |

HYBGMYPZHMAZOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1N)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5,7 Bis Trifluoromethyl Quinoline

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of aminoquinolines are highly influenced by the position and nature of their substituents, particularly the strong electron-withdrawing trifluoromethyl (-CF₃) groups and the electron-donating amino (-NH₂) group.

Research on 2,4-bis(trifluoromethyl)quinoline (B2715022) (TFMAQ) derivatives with an amino group at the 7-position provides significant insight. nih.gov These compounds exhibit strong fluorescence that is highly dependent on solvent polarity, a phenomenon known as solvatochromism. nih.gov In solution, these TFMAQ derivatives show fluorescence emission maxima (λₑₘ) ranging from 418 to 469 nm, with fluorescence quantum yields (Φf) between 0.23 and 0.60. nih.gov The significant shift in emission wavelength in different solvents indicates a substantial change in the dipole moment between the ground and excited states. nih.gov

Similarly, studies on various 6-amino-4-(trifluoromethyl)quinolines and their Schiff base derivatives confirm that electronic transitions originate primarily from the quinoline (B57606) heterocyclic moiety. beilstein-archives.org The absorption spectra for these compounds typically show transitions in the 250–500 nm region. nih.gov Transitions observed in the ultraviolet range are attributed to π → π* transitions of the heterocyclic ring, while those above 350 nm can be assigned to n → π* transitions involving the imine moiety in Schiff base derivatives, which leads to an intramolecular charge-transfer (ICT) character. beilstein-journals.org

For 4-Amino-5,7-bis(trifluoromethyl)quinoline, it is anticipated that the two -CF₃ groups at positions 5 and 7 would strongly influence the electronic properties, likely resulting in distinct absorption and emission profiles compared to other isomers. The photophysical behavior would be characterized by π → π* and potentially charge-transfer transitions, with fluorescence properties sensitive to the surrounding environment.

Interactive Data Table: Photophysical Properties of Related Amino-Trifluoromethyl-Quinoline Derivatives

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) | Stokes Shift (nm) |

| 7-Amino-2,4-bis(trifluoromethyl)quinoline nih.gov | n-Hexane | 368 | 418 | 0.58 | 50 |

| Toluene | 378 | 443 | 0.60 | 65 | |

| Dichloromethane (B109758) | 385 | 469 | 0.43 | 84 | |

| Acetonitrile | 382 | 486 | 0.23 | 104 | |

| Schiff Base of 6-Amino-4-(CF₃)quinoline nih.gov | Chloroform | 381 | 440 | 0.12 | 59 |

| DMSO | 400 | 550 | 0.20 | 150 | |

| Methanol | 390 | 520 | 0.13 | 130 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unequivocal identification and structural confirmation of novel synthetic compounds by providing highly accurate mass measurements, which allow for the determination of elemental composition. While specific HRMS data for this compound has not been reported, the technique is routinely applied to characterize related fluorinated quinoline analogues. nih.govnih.govnih.gov

For a novel compound like this compound, with a chemical formula of C₁₁H₆F₆N₂, HRMS would be used to verify its elemental composition. The theoretical exact mass of its protonated molecular ion ([M+H]⁺) is calculated to be 281.05134 u. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) within a few parts per million (ppm) of this theoretical value would provide strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would reveal characteristic fragmentation patterns. Studies on the fragmentation of quinoline derivatives show that the primary dissociation pathway often involves the loss of neutral molecules like HCN from the quinoline ring system. rsc.org For this compound, fragmentation would likely involve losses related to the trifluoromethyl groups (e.g., loss of CF₂, CF₃) and the amino group, in addition to the cleavage of the heterocyclic ring. Analysis of these fragmentation patterns helps distinguish between isomers, which have the same exact mass but different substituent positions. nih.govresearchgate.netnih.gov The technique has been successfully used to confirm the structures of various newly synthesized trifluoromethyl-containing quinolines and related heterocycles. beilstein-archives.orgnih.gov

X-ray Crystallography of Related 4-Aminoquinoline (B48711) Derivatives with Trifluoromethyl Groups

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound is not available, the structures of several related compounds have been determined, offering valuable insights into the expected molecular geometry and crystal packing.

The crystal structure of 7-amino-2,4-bis(trifluoromethyl)quinoline derivatives reveals how the trifluoromethyl and amino groups influence the planarity and packing of the quinoline system. nih.gov Studies on these derivatives have shown that crystal polymorphism can lead to different emission colors in the solid state, a phenomenon linked to variations in intermolecular interactions and molecular conformation. nih.gov

Similarly, the crystal structure of a Schiff base derived from a 6-amino-4-(trifluoromethyl)quinoline precursor, (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol , was determined to have a P2₁/c space group. nih.govbeilstein-journals.org The analysis showed a high degree of planarity across the molecule, with a dihedral angle of 179.0° between the quinoline ring and the substituent phenol (B47542) ring. beilstein-journals.org Such studies on related molecules provide a strong foundation for predicting the solid-state behavior of this compound.

Interactive Data Table: Crystallographic Data for Related Trifluoromethyl-Substituted Aminoquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 7-Methylamino-2,4-bis(CF₃)quinoline (Polymorph GB) | C₁₂H₈F₆N₂ | Monoclinic | P2₁/n | 10.363 | 11.237 | 11.082 | 97.46 | nih.gov |

| 7-Phenylamino-2,4-bis(CF₃)quinoline (Polymorph B) | C₁₆H₁₀F₆N₂ | Monoclinic | P2₁/c | 11.979 | 5.811 | 21.579 | 93.30 | nih.gov |

| Schiff Base of 6-Amino-4-(CF₃)quinoline | C₂₃H₁₅F₃N₂O | Monoclinic | P2₁/c | 4.9442 | 25.5275 | 14.6982 | 98.687 | beilstein-journals.org |

| 6-Amino-2-(4-fluorophenyl)-4-(CF₃)quinoline | C₁₆H₁₀F₄N₂ | Monoclinic | P2₁/c | 11.3916 | 13.9110 | 9.0792 | 93.993 | researchgate.net |

Computational and Theoretical Investigations of 4 Amino 5,7 Bis Trifluoromethyl Quinoline

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the selection of appropriate theoretical methods and basis sets to accurately model the molecular system of interest.

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of organic molecules due to its favorable balance of computational cost and accuracy. nih.gov This approach models the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For quinoline (B57606) derivatives and similar heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. dergipark.org.trrsc.org B3LYP combines the strengths of both Hartree-Fock theory and DFT, often yielding reliable predictions for molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.tr

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common choices for molecules of this size include Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), and correlation-consistent basis sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta). dergipark.org.trresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is critical for accurately describing the electron distribution, especially in molecules with heteroatoms and electron-withdrawing groups like the fluorine atoms in 4-Amino-5,7-bis(trifluoromethyl)quinoline.

Table 1: Commonly Used DFT Functionals and Basis Sets for Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Description | Typical Application |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | A popular hybrid functional combined with a split-valence basis set including polarization functions. | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Uses a more flexible triple-split valence basis set with diffuse and polarization functions. | Electronic Properties, Reaction Energies |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional good for main-group thermochemistry and non-covalent interactions. | More accurate energy calculations. |

A fundamental step in any computational study is geometry optimization. This process involves calculating the molecular energy at various atomic arrangements to find the equilibrium structure, which corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The optimization process confirms that the identified structure is a true minimum by ensuring there are no imaginary vibrational frequencies.

Conformational analysis is particularly important for understanding the molecule's flexibility, especially concerning the rotation of the amino (-NH2) and trifluoromethyl (-CF3) groups. By systematically rotating these groups and performing energy calculations, a potential energy surface (PES) can be mapped out. nih.gov This analysis identifies the global minimum energy conformer—the most likely structure of the molecule—as well as other local minima and the energy barriers between them. The resulting optimized geometry is the starting point for all subsequent calculations of electronic properties and reactivity descriptors.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity and potential interaction sites.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.govnih.gov For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the strongly electron-withdrawing trifluoromethyl groups are expected to lower the LUMO energy. This combination would likely result in a relatively small energy gap, suggesting a reactive molecule.

While specific data for the target molecule is not available, studies on the structurally similar compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline using DFT (B3LYP/cc-pVDZ) provide an example of typical values. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Similar Quinoline Derivative This table is interactive. You can sort and filter the data.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.92 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.99 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.93 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Data sourced from a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline for illustrative purposes. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the nitrogen atom of the quinoline ring and the amino group, due to their lone pairs of electrons. Conversely, a strong positive potential (blue) would be anticipated around the hydrogen atoms of the amino group and potentially near the electron-deficient trifluoromethyl groups, making these areas susceptible to interaction with nucleophiles.

While MEP maps provide a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific measure of reactivity. Derived from conceptual DFT, Fukui functions identify which atoms in a molecule are most likely to be involved in a particular type of reaction. researchgate.net The function measures the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site for attack by a nucleophile.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most reactive towards an electrophile.

f0(r): Predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one could precisely rank the reactivity of different positions on the quinoline ring and substituent groups, providing a detailed guide to its chemical behavior. For instance, these calculations could quantitatively determine whether an electrophile would preferentially attack the amino group or a specific carbon atom on the aromatic rings. researchgate.net

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are crucial for the structural elucidation and characterization of novel compounds. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used for these purposes.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is a standard practice to scale the calculated frequencies with an appropriate scaling factor to improve the agreement with experimental data. nih.gov The assignment of the calculated vibrational modes is typically performed by analyzing the potential energy distribution (PED).

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| N-H stretching | 3500-3300 | Symmetric and asymmetric stretching of the amino group |

| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring |

| C=C/C=N stretching | 1650-1450 | Stretching vibrations within the quinoline ring system |

| C-F stretching | 1350-1100 | Symmetric and asymmetric stretching of the trifluoromethyl groups |

| C-N stretching | 1300-1200 | Stretching of the bond between the amino group and the quinoline ring |

| In-plane N-H bending | 1650-1550 | Bending vibration of the amino group within the plane of the molecule |

| Out-of-plane C-H bending | 900-700 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring |

This table is illustrative and compiled from general knowledge of vibrational spectroscopy and data from similar quinoline derivatives.

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can aid in the assignment of experimental spectra and even help in revising incorrect structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. worktribe.com

For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. DFT calculations using functionals like BHandHLYP have been shown to provide excellent correlation with experimental ¹⁹F NMR data for trifluoromethyl derivatives. nih.gov The accuracy of the predictions can be further improved by considering solvent effects, often through continuum solvent models. nih.gov

A strong linear correlation between the calculated and experimental chemical shifts is generally observed, allowing for reliable predictions. While specific data for this compound is not available, the table below illustrates the typical accuracy of such predictions for related fluorinated aromatic compounds. worktribe.comnih.gov

| Nucleus | DFT Functional/Basis Set | Correlation Coefficient (R²) | Mean Absolute Error (ppm) |

| ¹⁹F | B3LYP/6-31+G(d,p) | > 0.99 | 1.7 - 2.1 |

| ¹³C | MP2/6-31G* | > 0.99 | ~1.5 |

| ¹H | B3LYP/6-311++G(d,p) | > 0.98 | < 0.2 |

This table represents typical performance of computational NMR predictions for similar classes of compounds.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and its dynamic behavior when interacting with a biological target. tandfonline.com

An MD simulation starts with an initial set of coordinates for all atoms, often obtained from geometry optimization, and assigns initial velocities. The forces on each atom are then calculated using a force field, and Newton's laws of motion are used to propagate the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the molecule's motion.

Analysis of the MD trajectory can reveal important information, such as:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand from a reference structure over time, providing insights into the stability of the system. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. researchgate.net

Hydrogen Bonding Analysis: This analysis can identify stable hydrogen bonds formed between the molecule and its environment (e.g., solvent or a protein's active site).

For 4-aminoquinoline (B48711) derivatives, MD simulations have been used to validate docking poses and to assess the stability of ligand-protein complexes. tandfonline.comresearchgate.net A typical simulation might be run for tens to hundreds of nanoseconds to ensure adequate sampling of the conformational space. tandfonline.com

Molecular Modeling and Docking Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. mdpi.com Popular docking programs include AutoDock, Glide, and CDOCKER. nih.govnih.gov

Docking studies can generate hypotheses about the binding mode of a ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding site. These hypotheses can then guide the design of new analogs with improved potency and selectivity.

While specific docking studies for this compound were not identified in the provided search results, numerous studies have been conducted on similar 4-aminoquinoline derivatives against various targets, such as those involved in malaria and cancer. physchemres.orgnih.gov The results of such a study are typically summarized in a table.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Target 1 | -8.5 | Tyr123, Ser234 | Hydrogen Bond |

| Val78, Leu99 | Hydrophobic | ||

| Example Target 2 | -7.9 | Asp150 | Electrostatic |

| Phe180, Trp201 | Pi-Pi Stacking |

This is a hypothetical table illustrating the kind of data generated from a molecular docking study.

Research on Biological Activities: Mechanistic Insights and Structure Activity Relationships

Anti-proliferative and Anticancer Research Paradigms

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. The introduction of trifluoromethyl (-CF3) groups is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Therefore, the presence of two such groups on the quinoline ring of 4-Amino-5,7-bis(trifluoromethyl)quinoline suggests a potential for significant anti-proliferative effects.

In Vitro Cell-Based Assay Methodologies

The primary method for evaluating the anticancer potential of quinoline derivatives involves in vitro cell-based assays using a variety of human and murine cancer cell lines. These assays are crucial for determining the cytotoxic and cytostatic effects of a compound and for providing initial insights into its spectrum of activity.

Commonly utilized human cancer cell lines in the study of related 4-aminoquinoline (B48711) derivatives include:

MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.

A549: A human lung carcinoma cell line.

SGC-7901: A human gastric cancer cell line.

BEL-7402: A human hepatocellular carcinoma cell line.

Murine cell lines are also employed, particularly in later stages of preclinical research, to assess the compound's activity in a non-human mammalian system before in vivo studies. The selection of cell lines is often guided by the desire to test the compound against a diverse panel of cancers to identify potential areas of therapeutic application.

Mechanisms of Cellular Growth Inhibition

The mechanisms by which 4-aminoquinoline derivatives exert their anti-proliferative effects are multifaceted and can vary depending on the specific substitutions on the quinoline ring. For structurally related compounds, several key mechanisms of cellular growth inhibition have been identified:

Cell Cycle Modulation: Some 4-aminoquinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. This prevents the cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation.

DNA Synthesis Interference: The planar quinoline ring system can intercalate into the DNA double helix, disrupting DNA replication and transcription processes that are essential for cell division.

Apoptosis Induction Pathways: Many anticancer agents, including quinoline derivatives, induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through various pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade.

While the precise mechanisms for this compound have not been elucidated, it is plausible that it could operate through one or more of these established pathways common to other 4-aminoquinolines.

Structure-Activity Relationship (SAR) Studies for Anti-proliferative Efficacy

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For 4-aminoquinoline derivatives, SAR studies have provided valuable insights into the features that contribute to their anti-proliferative efficacy.

The presence and position of electron-withdrawing groups, such as the trifluoromethyl group, on the quinoline ring are known to significantly impact the compound's anticancer activity. Specifically, a trifluoromethyl group at the 7-position of the quinoline ring has been associated with potent anti-proliferative effects in some derivatives. The bis-substitution with trifluoromethyl groups at both the 5 and 7 positions in this compound represents a unique structural feature that could potentially enhance its anticancer properties compared to monosubstituted analogs. The strong electron-withdrawing nature of the two -CF3 groups could influence the electronic distribution of the quinoline ring system, potentially enhancing its interaction with biological targets.

Antimicrobial Research Approaches

The quinoline core is also a foundational element in the development of antimicrobial agents, with the fluoroquinolone antibiotics being a prominent example. While research specifically targeting the antimicrobial properties of this compound is limited, the general approaches used to evaluate related compounds can be described.

Evaluation Against Bacterial Strains

The initial assessment of a novel quinoline derivative's antimicrobial potential involves screening against a panel of clinically relevant bacterial strains. This typically includes:

Multidrug-resistant Gram-positive bacteria: Strains such as Methicillin-resistant Staphylococcus aureus (MRSA) are of particular interest due to the challenges they present in clinical settings.

Specific mycobacteria: Organisms like Mycobacterium tuberculosis, the causative agent of tuberculosis, are also key targets for new antimicrobial drugs.

The minimum inhibitory concentration (MIC) is a standard parameter determined in these assays. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Exploration of Antibacterial Mechanisms

Should a 4-aminoquinoline derivative demonstrate significant antibacterial activity, further studies are conducted to elucidate its mechanism of action. For quinoline-based antimicrobials, several mechanisms have been identified:

Bacterial membrane disruption: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Enzyme inhibition: A primary mechanism for many antibiotics is the inhibition of essential bacterial enzymes. For fluoroquinolones, the key targets are DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Given the structural similarity to other quinoline-based antibacterial agents, it is conceivable that this compound could exert its potential antimicrobial effects through the inhibition of these or other vital bacterial enzymes. However, without direct experimental evidence, this remains speculative.

SAR in Antimicrobial Activity

The structure-activity relationship (SAR) for the antimicrobial activity of 4-aminoquinolines is complex, with specific substitutions on the quinoline ring significantly influencing efficacy. While direct studies on this compound are not extensively detailed in available literature, SAR analysis of related quinoline derivatives provides critical insights.

Generally, the quinoline scaffold is a foundational element in numerous antimicrobial agents due to its ability to intercalate with DNA and inhibit essential enzymes like DNA gyrase and topoisomerase IV. The introduction of various functional groups can modulate this activity. For instance, the presence of a halogen, such as chlorine at the 7-position, is a well-established feature for enhancing the antimalarial activity of 4-aminoquinolines, which often correlates with broader antimicrobial potential. youtube.comacs.orgyoutube.com

Table 1: General Structure-Activity Relationship (SAR) Insights for Antimicrobial Quinolines

| Structural Feature | Observation | Implication for this compound |

|---|---|---|

| 4-Amino Group | Essential for activity in many quinoline-based antimalarials and antibacterials. acs.orgmdpi.com | The core 4-amino group is a requisite pharmacophore. |

| Quinoline Nucleus | The planar aromatic ring system is crucial for DNA intercalation and enzyme inhibition. youtube.com | The fundamental mechanism of action is likely retained. |

| 7-Position Substituent | An electron-withdrawing group (e.g., -Cl) is often essential for high potency. youtube.com | The 7-CF3 group, being strongly electron-withdrawing, may contribute positively to activity. |

| 5-Position Substituent | Less commonly substituted; its effect is highly variable depending on the specific compound class and target. | The impact of the 5-CF3 group is not well-established and could either enhance or hinder activity through steric or electronic effects. |

| Side Chain at 4-Amino | The nature and length of the side chain are critical for overcoming resistance and modulating physicochemical properties. youtube.comresearchgate.net | The simple amino group suggests this is a core scaffold for further derivatization. |

Antiviral Research Frameworks

The quinoline scaffold has been a subject of significant interest in antiviral research, with derivatives showing activity against a wide range of viruses, including Zika virus, influenza, Dengue virus, and coronaviruses. nih.govnih.gov Research into trifluoromethyl-substituted quinolines, including analogs of this compound, follows established frameworks for antiviral drug discovery.

The primary evaluation of antiviral potential for quinoline derivatives is conducted through various in vitro cell-based assays. These assays measure the ability of a compound to inhibit viral replication in cultured host cells. Common methods include:

Plaque Reduction Assays: This technique quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer, providing a measure of a compound's ability to inhibit viral propagation.

Virus Yield Reduction Assays: These assays measure the amount of infectious virus produced by cells treated with the compound compared to untreated controls. Novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in such assays. nih.govresearchgate.net

Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage to host cells, known as CPE. This assay measures the ability of a compound to protect cells from this damage. For example, a derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, showed moderate activity against the influenza A virus (A/WSN/33, H1N1) with an EC50 value of 22.94 µM in a CPE assay.

Reporter Gene Assays: Genetically engineered viruses expressing a reporter gene (e.g., luciferase or GFP) are used to infect cells. Antiviral activity is then quantified by measuring the reduction in reporter signal.

Studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown their ability to inhibit Zika Virus (ZIKV) replication, with several compounds found to reduce ZIKV RNA production. nih.gov

Table 2: In Vitro Antiviral Activity of Structurally Related Trifluoromethyl-Quinoline Derivatives

| Compound/Derivative Class | Virus | Assay Type | Key Finding |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Viral RNA Production | Certain derivatives effectively reduced ZIKV RNA production. nih.gov |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza A (H1N1) | CPE Inhibition Assay | Exhibited moderate anti-influenza activity (EC50 = 22.94 µM). |

| Novel Quinoline Derivatives | Dengue Virus 2 (DENV2) | Virus Yield Reduction | Showed dose-dependent inhibition of DENV2 in the low micromolar range. nih.govresearchgate.net |

Mechanistic Studies of Viral Lifecycle Modulation

Understanding how quinoline derivatives interfere with the viral lifecycle is crucial for their development as antiviral agents. Mechanistic studies focus on identifying the specific viral or host proteins targeted by the compound. For quinoline analogs, several mechanisms have been proposed or investigated:

Inhibition of Viral Enzymes: Many antiviral drugs target essential viral enzymes. For Hepatitis C virus, a quinoline derivative was identified as a potent inhibitor of the NS5B polymerase. nih.gov For coronaviruses, the main protease (Mpro) and papain-like protease (PLpro) are validated targets for quinoline-based inhibitors.

Interference with Viral Entry: Chloroquine (B1663885), a related 4-aminoquinoline, is known to inhibit some viruses by increasing the pH of endosomes, which prevents the pH-dependent fusion of the viral envelope with the host cell membrane. This mechanism is effective against viruses that rely on this entry pathway.

Modulation of Viral Protein Accumulation: Studies on novel quinoline derivatives active against DENV2 showed they were able to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism that acts on the early stages of infection. nih.govresearchgate.net

Inhibition of Viral Polymerase Complex: For influenza virus, it has been inferred that 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid could interact with the PAC subunit to disrupt the PA-PB1 protein-protein interaction, which is essential for the viral RNA polymerase function.

The antiviral potency of quinoline derivatives is highly dependent on their substitution patterns. The presence and position of trifluoromethyl groups are significant determinants of activity.

Position of Trifluoromethyl Group: In the context of anti-influenza activity, studies on 4-[(quinolin-4-yl)amino]benzamide derivatives revealed that electron-withdrawing groups, such as a trifluoromethyl group, in the 7-position of the quinoline ring exhibited better antiviral activity than compounds with electron-donating groups at the same position.

Other Investigated Biological Activities (Academic Focus)

The 4-aminoquinoline scaffold is historically one of the most important pharmacophores in the development of antimalarial drugs, with chloroquine being the archetypal example. The primary mechanism of action for these compounds involves accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin. acs.org

The structure-activity relationships for 4-aminoquinolines as antimalarials are well-defined:

The 4-Aminoquinoline Core: The quinoline nucleus is essential for binding to hematin, and the 4-amino group is a critical feature for this interaction. acs.orgacs.org

The 7-Position Substituent: An electron-withdrawing group at the 7-position is crucial for activity. youtube.com The 7-chloro group of chloroquine is considered optimal for potent inhibition of β-hematin formation. acs.org

The Side Chain: A basic aminoalkyl side chain attached to the 4-amino group is required for the drug to accumulate to high concentrations within the parasite's food vacuole via pH trapping. youtube.comacs.org

Research into the effect of replacing the 7-chloro group with a 7-trifluoromethyl group has shown that this modification generally leads to a decrease in antimalarial potency. nih.gov Studies comparing 7-chloro-AQs with 7-trifluoromethyl-AQs found that the trifluoromethyl derivatives were less active against chloroquine-susceptible P. falciparum and substantially less active against chloroquine-resistant strains. nih.gov This suggests that while CF3 is a strong electron-withdrawing group, its steric and electronic properties at the 7-position are less favorable for antimalarial action than those of chlorine. nih.govnih.gov The effect of an additional CF3 group at the 5-position, as in this compound, has not been specifically reported but would be expected to further modulate the electronic properties and steric profile of the molecule, likely impacting its ability to interact with its target and accumulate in the food vacuole.

Table 3: Comparison of 7-Position Substituents on In Vitro Antimalarial Activity

| 7-Position Substituent | Activity vs. Chloroquine-Susceptible P. falciparum | Activity vs. Chloroquine-Resistant P. falciparum | General Observation |

|---|---|---|---|

| -Cl (Chloro) | High (Baseline) nih.gov | Potency is reduced but serves as a benchmark. nih.gov | Optimal substituent for antimalarial activity. youtube.com |

| -Br (Bromo) | As active as 7-chloro analogs. nih.gov | As active as 7-chloro analogs. nih.gov | A good alternative to chlorine. nih.gov |

| -I (Iodo) | As active as 7-chloro analogs. nih.gov | As active as 7-chloro analogs. nih.gov | A good alternative to chlorine. nih.gov |

| -CF3 (Trifluoromethyl) | Less active than 7-chloro analogs (IC50s of 15-50 nM). nih.gov | Substantially less active (IC50s of 18-500 nM). nih.gov | Generally detrimental to activity compared to halogens. nih.govnih.gov |

| -F (Fluoro) | Less active than 7-chloro analogs. nih.gov | Substantially less active. nih.gov | Not a favorable substituent. nih.gov |

| -OCH3 (Methoxy) | Inactive or weakly active. nih.gov | Inactive. nih.gov | Electron-donating groups abolish activity. youtube.com |

Anti-inflammatory Activity Exploration

The quinoline scaffold itself is recognized for its potential in medicinal chemistry, with various derivatives exhibiting a wide range of biological properties, including anti-inflammatory effects. researchgate.netrsc.org Research into other quinoline compounds has often focused on their ability to modulate inflammatory pathways. For instance, studies on different substituted quinolines have investigated their potential to inhibit the production of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade. rsc.org

However, without direct experimental data on this compound, any discussion of its potential anti-inflammatory mechanisms or structure-activity relationships would be speculative. The presence of the trifluoromethyl groups at the 5 and 7 positions, along with the amino group at the 4-position, would undoubtedly influence its electronic and steric properties, which in turn would dictate its biological interactions. Structure-activity relationship (SAR) studies on analogous series of compounds have shown that the nature and position of substituents on the quinoline ring are critical for anti-inflammatory efficacy. nih.gov For example, electron-withdrawing groups, such as trifluoromethyl, have been shown to impact the acidity of the quinoline nitrogen and thereby influence biological activity in other quinoline series. researchgate.net Nevertheless, a comprehensive evaluation of this compound is necessary to ascertain its specific anti-inflammatory profile.

Enzyme Inhibition and Receptor Binding Studies (Methodological and SAR Emphasis)

Detailed enzyme inhibition and receptor binding studies specifically for this compound are not extensively documented in publicly accessible scientific literature. The broader family of quinoline derivatives has been investigated for its interaction with various enzymes and receptors, highlighting the potential of this chemical scaffold in drug discovery. nih.govmdpi.com

Methodologically, the evaluation of a novel compound like this compound would typically involve a battery of in vitro assays. For enzyme inhibition, this would include screening against a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential, or various kinases, which are often implicated in inflammatory and proliferative diseases. nih.govrsc.org These assays would determine the compound's inhibitory concentration (IC50) and provide initial insights into its potency and selectivity.

Receptor binding studies would likely be conducted using techniques such as radioligand binding assays to assess the affinity of the compound for specific receptors that may be involved in its pharmacological effects. Computational methods, including molecular docking, are also frequently employed to predict the binding modes of quinoline derivatives to the active sites of enzymes or receptors, which can guide the synthesis of more potent analogs. mdpi.compjps.pk

Research Applications and Future Directions for 4 Amino 5,7 Bis Trifluoromethyl Quinoline

Contribution to Medicinal Chemistry Lead Optimization and Drug Discovery

The introduction of trifluoromethyl groups is a well-established strategy in medicinal chemistry to optimize lead compounds. These groups can significantly enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the electronic properties of a molecule to improve its binding affinity to biological targets. nih.govresearchgate.net The presence of two CF3 groups on the 4-aminoquinoline (B48711) core, as in 4-Amino-5,7-bis(trifluoromethyl)quinoline, represents a concerted effort to leverage these benefits.

Research on analogous structures underscores the potential of this compound in various therapeutic areas:

Anticancer Activity : Studies on related 4-aminoquinoline derivatives have demonstrated significant anticancer properties. For instance, 7-chloro and 7-trifluoromethyl substituted 4-aminoquinoline sulfonamides have shown potent antigrowth effects on breast cancer cell lines. acs.org Similarly, novel trifluoromethylquinoline derivatives have been designed as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase and inducing apoptosis. nih.gov The dual trifluoromethylation at the 5 and 7 positions could further enhance these activities by improving target engagement and pharmacokinetic properties.

Antimalarial Agents : The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine (B1663885). Research into new antimalarials has explored the addition of trifluoromethyl groups to overcome resistance. For example, bis(trifluoromethyl)-α-(2-piperidyl)-4-quinolinemethanols have shown curative antimalarial activity in preclinical models. nih.gov

Anti-inflammatory and Analgesic Properties : Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and shown to possess anti-inflammatory activity comparable to indomethacin (B1671933) and analgesic effects similar to glafenine, with the added benefit of a better safety profile regarding stomach ulceration. researchgate.net

The this compound structure is thus a prime candidate for lead optimization, building upon the known bioactivity of the 4-aminoquinoline core with the stability and potency-enhancing features of dual trifluoromethylation.

Development as Molecular Probes and Chemical Tools

Beyond therapeutic applications, the unique photophysical properties of certain trifluoromethylated quinolines make them valuable as molecular probes for biological research.

Fluorescent Labeling of Biomolecules and Cellular Components

Push-pull type fluorescent amino-quinoline derivatives, which share a similar structural motif with this compound, have been developed as powerful chemical tools. mdpi.com These compounds, often referred to as TFMAQ derivatives, feature an electron-donating amino group and electron-withdrawing trifluoromethyl groups, which create a "push-pull" electronic system. mdpi.commdpi.com

This specific electronic arrangement often results in environmentally sensitive fluorescence, a property known as solvatochromism, where the color of the emitted light changes with the polarity of the surrounding environment. mdpi.com This feature is highly advantageous for biological imaging.

Key findings in this area include:

High Quantum Yields : In non-polar environments, such as the lipid-rich interior of cellular organelles, these probes can exhibit high absolute fluorescence quantum yields, while their fluorescence is often quenched in polar, aqueous environments. mdpi.commdpi.com

Lipid Droplet Imaging : This selective fluorescence has been exploited for the specific imaging of lipid droplets within cells. Confocal laser microscopy has shown strong and specific emissions from TFMAQ derivatives that accumulate in these organelles. mdpi.commdpi.com

Tunable Properties : The fluorescence properties can be finely tuned through chemical modifications. For example, adding an N-dimethyl group to the quinoline (B57606) of a related bioactive steroid molecule was sufficient to induce fluorescence, enabling its visualization and tracking within the endoplasmic reticulum of cancer cells. nih.gov

The this compound scaffold is an ideal platform for developing such probes, offering the potential for bright, environmentally sensitive fluorescence for visualizing subcellular components and processes.

Table 1: Photophysical Properties of Related TFMAQ Derivatives This interactive table summarizes key fluorescence characteristics of structurally similar compounds.

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Key Property | Application | Reference |

|---|---|---|---|---|---|

| TFMAQ-8Ar | ~400 | 493-526 | Solvatochromism | Lipid Droplet Imaging | mdpi.com |

| TFMAQ-diEg4 | Not specified | Not specified | Thermo-responsive | In vivo Tumor Imaging | mdpi.com |

| RM-581-Fluo | ~365 | ~454 | pH-sensitive | ER Tracking | nih.gov |

Cross-Linking Agent Applications in Chemical Biology

Photo-crosslinking is a powerful technique used to "capture" transient interactions between molecules in a biological system, such as protein-protein or protein-DNA interactions. nih.govbeilstein-journals.org This is achieved by incorporating a photo-activatable group into a molecule of interest. Upon irradiation with UV light, this group generates a highly reactive species that forms a covalent bond with nearby molecules. nih.gov

While direct applications of this compound as a cross-linking agent are not yet widely reported, its structure is highly amenable to such modifications. Researchers have successfully synthesized cross-linkable quinoline compounds by introducing reactive groups, such as azides, which can be used for "click chemistry" or for direct photo-crosslinking. nih.govbeilstein-journals.org

The 4-amino group on the quinoline scaffold serves as a convenient chemical handle for installing photo-activatable moieties like aryl azides, benzophenones, or diazirines. nih.gov The resulting molecule could be used to:

Identify the direct binding partners of quinoline-based drugs within a cell.

Map protein interaction networks in their native cellular context.

Stabilize biomaterials, such as gelatin hydrogels, through light-induced cross-linking.

The development of a photo-crosslinkable version of this compound represents a promising future direction for its use as a sophisticated tool in chemical biology.

Design and Synthesis of Advanced Bioactive Analogs

The synthesis of advanced analogs based on the this compound scaffold is a key research activity aimed at discovering compounds with improved potency, selectivity, and novel mechanisms of action. Synthetic chemists have developed a range of methods to modify the quinoline core.

Common strategies for creating bioactive analogs include:

Modification of the 4-Amino Group : The amino group can be readily reacted with various amines, sulfonyl chlorides, or other electrophiles to generate extensive libraries of compounds. This approach has been used to create 4-aminoquinoline derivatives with potent anticancer activity. acs.org

C-H Activation : Modern synthetic methods, such as palladium-catalyzed C-H activation, allow for the direct functionalization of the quinoline ring at other positions. This enables the introduction of aryl groups and other substituents to fine-tune the electronic and steric properties of the molecule. mdpi.commdpi.com

Pharmacophore Hybridization : This strategy involves combining the trifluoromethylated quinoline scaffold with other known pharmacophores (i.e., structural units responsible for biological activity). This has led to the development of quinoline-chalcone hybrids and quinoline-sulfadoxine hybrids with potent antiproliferative or antimalarial activities. nih.gov

The table below highlights the diversity of bioactive analogs derived from trifluoromethylated quinoline scaffolds.

Table 2: Examples of Bioactive Trifluoromethylated Quinoline Analogs This interactive table showcases different analogs and their observed biological effects.

| Analog Class | Key Structural Feature | Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| 4-Anilinoquinolines | Phenylamino group at C4 | Tubulin Polymerization Inhibition | Anticancer | nih.gov |

| Quinoline-Sulfonamides | Sulfonamide linked to C4-piperazine | Growth Inhibition | Anticancer (Breast) | acs.org |

| Quinolinemethanols | Piperidylmethanol at C4 | Curative | Antimalarial | nih.gov |

| N'-(nitrooxyacetyl) hydrazides | Hydrazide linked to C4-amino | Anti-inflammatory, Analgesic | Inflammation | researchgate.net |

| 2,8-bis(TF)quinoline derivatives | Phenylamino at C4 | ZIKV Replication Inhibition | Antiviral | beilstein-journals.org |

Integrated Computational-Experimental Approaches for Rational Design

The development of novel this compound analogs is increasingly guided by computational chemistry, which allows for a more rational and efficient design process. By integrating computational modeling with experimental synthesis and testing, researchers can predict the properties of new molecules before they are made, saving time and resources.

Key computational techniques employed include:

Molecular Docking and Dynamics : These methods are used to simulate how a molecule binds to its biological target, such as an enzyme's active site or a protein receptor. For example, computational studies have been used to investigate the binding of fluorine-based quinolines to proteins involved in the life cycle of the SARS-CoV-2 virus, identifying key interactions that could be exploited for drug development.

Density Functional Theory (DFT) : DFT calculations are used to understand the fundamental electronic structure of a molecule. This information helps predict its reactivity, stability, and photophysical properties (such as absorption and emission wavelengths), which is crucial for designing both drugs and fluorescent probes.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

These computational approaches allow researchers to prioritize the synthesis of compounds with the highest likelihood of success, accelerating the discovery of new bioactive agents based on the trifluoromethylated quinoline scaffold.

Emerging Research Avenues for Trifluoromethylated Quinoline Scaffolds

While the primary focus has been on medicinal chemistry, the unique properties of trifluoromethylated quinolines are opening up new avenues of research in materials science and synthetic methodology.

Advanced Polymerization Catalysis : α-Trifluoromethylated quinoline derivatives have been identified as a new class of safe and storable photoinduced-electron transfer (PET) donors. When activated by light, these molecules can initiate radical polymerization reactions to create polymers with high molecular weights. This application positions the scaffold as a valuable tool in materials science and polymer chemistry.

Synthesis of Complex Heterocycles : The trifluoromethylated quinoline core is being used as a building block for the synthesis of more complex, polycyclic aromatic systems. For instance, radical-promoted annulation reactions have been developed to construct novel dihydrobenzo[k]phenanthridinone structures, where the CF3 group plays a key role in controlling the stereochemistry of the reaction. Other methods have been used to create bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines, which are of interest for their unique electronic and photophysical properties.

Reactive Oxygen Species (ROS) Generation : Certain trifluoromethylated quinoline-phenol Schiff bases have been shown to generate reactive oxygen species (ROS) upon irradiation with light. This property is being explored for applications in photodynamic therapy, where light is used to activate a drug to kill cancer cells via oxidative stress.

These emerging areas highlight the versatility of the trifluoromethylated quinoline scaffold, demonstrating its potential to contribute to fields beyond traditional drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5,7-bis(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-chloro-5,7-bis(trifluoromethyl)quinoline as a precursor. A typical procedure involves heating the chloro derivative with excess amine (e.g., aqueous ammonia or alkylamines) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at 80–100°C for 12–24 hours. Triethylamine is often added to neutralize HCl byproducts. After cooling, the product is precipitated by adding ethyl acetate and water, followed by filtration and recrystallization . Optimization may involve adjusting stoichiometric ratios (e.g., 2:1 chloro derivative to amine) or using microwave-assisted synthesis to reduce reaction time.

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like (2,8-bis-trifluoromethylquinolin-4-yl) derivatives melt at 83–102°C, depending on substituents) .

- 1H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 4.0–5.0 ppm). For example, morpholine-substituted analogs show characteristic peaks for methylene groups adjacent to nitrogen at δ 2.5–3.5 ppm .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ for C12H7F6N2: calculated m/z 317.04).

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, or dichloromethane. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO final concentration). Solubility can be enhanced via sonication or using co-solvents like ethanol-water mixtures (1:1 v/v). Precipitation issues in polar media may require formulation with cyclodextrins or liposomal encapsulation .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data for trifluoromethyl-substituted quinolines be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or polymorphism. Strategies include:

- Variable-Temperature NMR : Resolve splitting caused by hindered rotation of CF3 groups by acquiring spectra at −20°C to 60°C .

- SC-XRD (Single-Crystal X-ray Diffraction) : Confirm regiochemistry and hydrogen bonding patterns. For example, 5,7-bis(trifluoromethyl) analogs show distinct packing motifs due to F···H interactions .

- DFT Calculations : Compare experimental 1H/13C shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies are effective for improving the yield of amination reactions in sterically hindered quinoline systems?

- Methodological Answer : Steric hindrance at the 4-position can reduce nucleophilic substitution efficiency. Solutions include:

- High-Pressure Conditions : Use autoclaves to enhance reaction rates (e.g., 10 bar NH3 at 120°C) .

- Microwave Irradiation : Shorten reaction times (2–4 hours vs. 24 hours) while maintaining yields >60% .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselectivity .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Analogs with 5,7-CF3 substitution show enhanced hydrophobic interactions vs. 2,8-CF3 derivatives .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimycobacterial IC50 values. Trifluoromethyl groups increase lipophilicity (logP ~3.5), improving membrane permeability .

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (%F ~50%) due to high molecular weight (>300 Da) but favorable BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.